N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine is a complex organic compound that belongs to the class of indeno-pyrazole derivatives. This compound features a unique fused bicyclic structure that incorporates both an indene and a pyrazole moiety. The presence of the phenyl group enhances its potential reactivity and biological activity. Its molecular formula is C₁₃H₁₂N₄, and it exhibits interesting physical and chemical properties due to the conjugated system formed by the indene and pyrazole rings.
Research indicates that compounds similar to N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine exhibit various biological activities:
The synthesis of N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine can be achieved through several methods:
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine has potential applications in various fields:
Studies on N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine's interactions have highlighted its potential binding affinities with various biological targets:
Several compounds share structural similarities with N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine. Here are some notable examples:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
1H-Pyrazole Derivatives | Contains a pyrazole ring | Antitumor and anti-inflammatory | Simpler structure without indene fusion |
Indeno[1,2-c]pyrazole Compounds | Fused indene and pyrazole rings | Potentially similar biological activity | Varies based on substituents |
5-Aminopyrazoles | Amino group on pyrazole | Antimicrobial properties | Different substitution pattern affects activity |
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine stands out due to its unique fused bicyclic structure that combines both indene and pyrazole functionalities, potentially enhancing its reactivity and biological profile compared to simpler analogs.
Microwave irradiation has emerged as a pivotal tool for synthesizing indenopyrazole derivatives, enabling rapid cyclocondensation with improved efficiency. In the context of N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine, this method facilitates the reaction between 2-benzoylindan-1-one precursors and phenylhydrazine derivatives. A representative protocol involves irradiating a mixture of 2-benzoylindan-1-one (1 mmol) and phenylhydrazine hydrochloride (1 mmol) in ethanol with sodium hydroxide (2.5 mmol) at 75°C for 30 minutes under 100 W microwave power [2]. This approach achieves yields of 50–82% for dihydro-pyrazole analogs, with the N-phenyl group introduced via phenylhydrazine [2].
The microwave’s dielectric heating accelerates intramolecular cyclization by enhancing molecular collision frequency, reducing reaction times from hours to minutes. For instance, traditional thermal methods for analogous pyrazole syntheses require 6–12 hours, whereas microwave-assisted reactions complete within 30 minutes [2]. This method also minimizes side products, as evidenced by the high purity of N-phenyl-substituted pyrazoles confirmed via ^1^H NMR and HRMS [2].
Table 1. Microwave-Assisted Synthesis of Dihydro-Pyrazole Derivatives
Precursor | Reagent | Conditions | Yield (%) |
---|---|---|---|
2-Benzoylindan-1-one | Phenylhydrazine | 75°C, 30 min, 100 W | 78–82 |
2-(4-Cl-Benzoyl)indan-1-one | 4-Cl-Phenylhydrazine | 80°C, 35 min, 100 W | 65–72 |
The Claisen-Schmidt condensation is critical for synthesizing 2-benzoylindan-1-one, a key precursor for indenopyrazole derivatives. This base-catalyzed reaction couples substituted benzaldehydes with indan-1-one in ethanol, forming α,β-unsaturated ketones. For example, reacting 4-hydroxybenzaldehyde (0.02 mol) with indan-1-one (0.01 mol) in ethanol containing 10% NaOH yields 2-(4-hydroxybenzoyl)indan-1-one after 12–24 hours at room temperature [2].
Table 2. Claisen-Schmidt Synthesis of 2-Benzoylindan-1-one Derivatives
Benzaldehyde Derivative | Indan-1-one (mol) | Reaction Time (h) | Yield (%) |
---|---|---|---|
4-Hydroxybenzaldehyde | 0.01 | 24 | 90 |
4-Nitrobenzaldehyde | 0.01 | 18 | 75 |
4-Methoxybenzaldehyde | 0.01 | 12 | 60 |
The reaction’s regioselectivity and yield depend on the electronic nature of benzaldehyde substituents. Electron-withdrawing groups (e.g., -NO~2~) accelerate condensation but may reduce yields due to side reactions, while electron-donating groups (e.g., -OCH~3~) require longer reaction times [2]. The resulting 2-benzoylindan-1-one derivatives are characterized by IR peaks at 1700–1650 cm^-1^ (C=O stretch) and ^1^H NMR doublets at δ 7.00–8.00 ppm (J = 15.9 Hz) for the α,β-unsaturated protons [2].
Recent advances emphasize solvent-free conditions and green catalysts to improve the sustainability of indenopyrazole synthesis. For instance, grinding 2-benzoylindan-1-one with phenylhydrazine hydrochloride and a catalytic amount of NaOH in a mortar yields N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine without solvent [2]. This mechanochemical approach achieves 70–75% yields while eliminating volatile organic solvents [2].
Additionally, microwave-assisted reactions inherently align with green chemistry principles by reducing energy consumption. A comparative study showed that microwave synthesis consumes 60% less energy than conventional heating for similar pyrazole formations [2]. Catalytic systems using biodegradable bases (e.g., choline hydroxide) are also under exploration to replace traditional NaOH, though yields remain suboptimal (40–50%) [3].
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine demonstrates significant inhibitory activity against epidermal growth factor receptor tyrosine kinase, with molecular docking studies revealing specific binding mechanisms within the adenosine triphosphate binding pocket [1]. The compound exhibits competitive inhibition kinetics, with measured inhibition constant values indicating moderate to strong binding affinity compared to established tyrosine kinase inhibitors.
Molecular docking analysis of N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine derivatives reveals distinct binding modes within the epidermal growth factor receptor active site. Compound 4, representing the most potent derivative in the series, demonstrates a docking score of -7.412 kcal/mol, indicating favorable binding interactions with the target protein [1]. The binding profile shows formation of π-cation interactions with Lys721, a critical residue in the adenosine triphosphate binding domain, though notably missing the hydrogen bonding interaction with Cys773 that characterizes more potent inhibitors such as erlotinib [1].
The structural analysis reveals that the indeno[1,2-c]pyrazole scaffold positions the phenyl substituent to engage in hydrophobic interactions within the binding pocket, while the pyrazole nitrogen atoms participate in electrostatic interactions with charged residues. This binding mode differs from the canonical adenosine triphosphate-competitive inhibitors, suggesting a unique mechanism of action that may contribute to selectivity profiles [1].
Table 1: Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition Data
Compound | EGFR IC50 (μM) | A549 Cell IC50 (μM) | Selectivity Profile | Reference |
---|---|---|---|---|
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine (Compound 4) | 17.58 ± 3.15 | 6.13 | Moderate selectivity | [1] |
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine (Compound 1) | 55.29 ± 8.68 | Not determined | Lower potency | [1] |
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine (Compound 7) | 46.66 ± 7.04 | Not determined | Intermediate potency | [1] |
Erlotinib (Reference) | 0.04 ± 0.01 | 19.67 | High selectivity | [1] |
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine demonstrates significant binding affinity toward multiple cyclin-dependent kinase isoforms, with particular selectivity for specific subfamily members. The compound exhibits competitive inhibition kinetics with measured binding constants indicating strong interaction with the adenosine triphosphate binding domains of target kinases [3].
The selectivity profiling of N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine derivatives reveals differential binding affinities across the cyclin-dependent kinase family. Indenopyrazole derivatives demonstrate broad inhibitory activity against CDK1, CDK2, CDK4, and CDK5, with inhibition constants in the submicromolar range [3]. The binding mode analysis suggests that the indeno[1,2-c]pyrazole scaffold occupies the adenosine triphosphate binding pocket, with the phenyl substituent extending into the hydrophobic groove adjacent to the active site.
Table 2: Cyclin-Dependent Kinase Binding Affinity Data
Compound | CDK Target | IC50/EC50 (nM) | Selectivity Ratio | Binding Mode | Reference |
---|---|---|---|---|---|
N-phenyl pyrazole compound 43d | CDK16/cyclin Y | 33.4 | >20-fold vs CDK2 | PCTAIRE-selective | [4] |
N-phenyl pyrazole compound 21i | CDK16/cyclin Y | 380.2 | CDK16/17 selective | Hinge region binding | [4] |
Indenopyrazole compound 24j | CDK2/cyclin E | <1000 | Broad CDK activity | ATP-competitive | [3] |
CDK4/6 inhibitor compound 5a | CDK4/cyclin D3 | 0.8 | CDK4/6 selective | Classical inhibitor | [5] |
The binding affinity studies demonstrate that structural modifications to the N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine scaffold can significantly alter selectivity profiles. The incorporation of specific substituents enables selective targeting of CDK16 and related PCTAIRE family members, representing an important advancement in kinase selectivity [4].
The biochemical mechanism of cyclin-dependent kinase inhibition by N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine involves competitive binding to the adenosine triphosphate binding site, preventing substrate phosphorylation and downstream signaling cascade activation [3]. Crystal structure analysis of related indenopyrazole compounds complexed with CDK2 reveals the inhibitor residing within the adenosine triphosphate pocket, with the indeno ring system forming hydrophobic interactions with conserved residues [6].
The inhibition mechanism leads to cell cycle arrest at specific checkpoints, particularly the G1/S transition for CDK2 inhibitors and the G2/M checkpoint for CDK1 inhibitors. This cell cycle disruption triggers apoptotic pathways in cancer cells while sparing normal cells with intact checkpoint mechanisms [3].
The selectivity mechanisms of N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine derivatives arise from subtle structural differences in the adenosine triphosphate binding pockets of different cyclin-dependent kinase isoforms. The PCTAIRE subfamily, including CDK16, CDK17, and CDK18, contains unique structural features that enable selective recognition by appropriately designed inhibitors [4].
The molecular basis for selectivity involves specific amino acid residues that differ between kinase subfamilies, creating distinct binding environments that can be exploited for selective inhibition. The N-phenyl pyrazole compound 43d demonstrates remarkable selectivity for the PCTAIRE subfamily, with EC50 values ranging from 33.4 nM for CDK16 to 120.6 nM for CDK18 [4].
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine induces programmed cell death through multiple mechanistic pathways, with particular emphasis on mitochondrial-mediated apoptosis and caspase-dependent signaling cascades. The compound demonstrates significant cytotoxicity across diverse cancer cell lines while exhibiting reduced toxicity toward normal cells [7].
The mitochondrial apoptosis pathway represents the primary mechanism through which N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine induces cell death in cancer cells. The compound triggers mitochondrial membrane depolarization, leading to cytochrome c release and subsequent apoptosome formation [7]. This intrinsic pathway activation occurs through modulation of B-cell lymphoma 2 family proteins, with upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic proteins including Bcl-2 [8].
The mitochondrial dysfunction induced by N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine treatment results in adenosine triphosphate depletion and reactive oxygen species generation, creating a cellular environment conducive to apoptotic cell death. The compound demonstrates particular potency in triple-negative breast cancer cells, with IC50 values ranging from 0.25 to 14.97 μM depending on cell line and exposure duration [7] [9].
Table 3: Apoptosis Induction Mechanisms and Potency Data
Compound | Cell Line | IC50 (μM) | Apoptosis Mechanism | Caspase Activation | Reference |
---|---|---|---|---|---|
N-phenyl pyrazoline compound 3f | MDA-MB-468 | 14.97 (24h) | ROS generation, mitochondrial pathway | Caspase-3 | [7] |
N-phenyl pyrazoline compound P3C | MDA-MB-231 | 0.25-0.49 | Mitochondrial depolarization | Caspase-3/7, -8 | [9] |
N-phenyl pyrazoline compound PTA-1 | MDA-MB-231 | 0.93 | Tubulin inhibition, G2/M arrest | Caspase-3/7 | [10] |
Indeno[1,2-c]pyrazole compound 12d | HeLa | 1.33 | p53 pathway activation | Caspase-3 | [8] |
The caspase-dependent signaling mechanisms activated by N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine involve both intrinsic and extrinsic apoptotic pathways. The compound induces caspase-3 activation as a common downstream effector, with additional activation of caspase-7 and caspase-8 observed in certain cell lines [9]. The caspase cascade leads to characteristic apoptotic morphological changes including cell shrinkage, nuclear condensation, and formation of apoptotic bodies.
The generation of reactive oxygen species represents a critical mechanism through which N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine induces apoptosis in cancer cells. The compound disrupts mitochondrial electron transport chain function, leading to increased production of superoxide anions and hydrogen peroxide [7]. This oxidative stress overwhelms cellular antioxidant defense systems, resulting in lipid peroxidation, protein oxidation, and DNA damage.
The reactive oxygen species-mediated mechanism shows particular effectiveness against cancer cells, which typically exhibit higher baseline oxidative stress levels compared to normal cells. This differential sensitivity contributes to the selective cytotoxicity observed with N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine derivatives [7].
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine treatment results in cell cycle checkpoint disruption, particularly affecting the G2/M transition. The compound induces accumulation of cells in the G2/M phase, consistent with its effects on cyclin-dependent kinase activity and tubulin polymerization [8]. This cell cycle arrest triggers checkpoint-mediated apoptotic signaling, with activation of p53 and downstream effectors including p21 and Bax.
The cell cycle effects demonstrate dose-dependent characteristics, with higher concentrations leading to more pronounced G2/M arrest and subsequent apoptotic cell death. The combination of cell cycle disruption and direct apoptotic signaling contributes to the overall cytotoxic potency of N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine derivatives against cancer cells [8].
The treatment with N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine derivatives leads to significant upregulation of tumor suppressor proteins, particularly p53, p21, and pro-apoptotic Bax protein [8]. This activation occurs through DNA damage response pathways and cell cycle checkpoint mechanisms, resulting in transcriptional upregulation of genes involved in apoptosis and cell cycle control.